2-(3-Nitrobenzenesulfonamido)benzoic acid chemical properties
2-(3-Nitrobenzenesulfonamido)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(3-Nitrobenzenesulfonamido)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-(3-nitrobenzenesulfonamido)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This compound integrates three key functional moieties: a benzoic acid, a sulfonamide linker, and a nitroaromatic ring. This unique combination makes it a valuable scaffold for developing novel therapeutics, particularly in the realm of anti-inflammatory agents. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications, with a focus on its role as a precursor to potent enzyme and receptor modulators. The insights herein are grounded in established chemical principles and supported by authoritative references to guide researchers in its effective utilization.
Introduction
Overview of the Molecule
2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS No: 400090-90-6) is a synthetic organic compound that belongs to the class of sulfonamides.[1] Its structure is characterized by an anthranilic acid (2-aminobenzoic acid) backbone where the amino group is functionalized with a 3-nitrobenzenesulfonyl chloride. The resulting molecule possesses a molecular formula of C₁₃H₁₀N₂O₆S and a monoisotopic mass of approximately 322.03 Da.[2] The presence of a carboxylic acid group, a sulfonamide linkage, and a nitro group imparts a distinct set of chemical properties and a rich potential for chemical modification.
Caption: Chemical structure of the title compound.
Significance in Chemical and Pharmaceutical Research
The structural components of 2-(3-nitrobenzenesulfonamido)benzoic acid are prevalent in pharmacologically active molecules. Benzoic acid derivatives are a well-established class of compounds with activities including anti-inflammatory effects.[3] The sulfonamide group is a critical pharmacophore found in a wide array of drugs, including diuretics, anticonvulsants, and notably, antibacterial agents.[4]
Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent and selective P2Y₁₄ receptor (P2Y₁₄R) antagonists.[5] The P2Y₁₄R is a G-protein coupled receptor implicated in inflammatory processes, making it a promising target for conditions like acute lung injury (ALI).[5] The title compound serves as a direct precursor or a structural analog for such antagonists, underscoring its importance for researchers in drug discovery programs targeting inflammatory diseases.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from similar molecules.
| Property | Value / Description | Source / Comment |
| CAS Number | 400090-90-6 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O₆S | [2] |
| Molecular Weight | 322.29 g/mol | Calculated |
| Monoisotopic Mass | 322.02597 Da | [2] |
| Appearance | Expected to be an off-white to yellowish crystalline solid. | Based on analogs like m-nitrobenzoic acid.[6] |
| Solubility | Predicted to have low solubility in water but good solubility in polar organic solvents like acetone, ethanol, and DMSO. | Benzoic acid's water solubility is low (3.44 g/L at 25°C) but increases with temperature.[7][8] Nitrobenzoic acids show varied solubility in organic solvents.[9][10] |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa < 4.2. The sulfonamide proton is weakly acidic. | The pKa of benzoic acid is ~4.2.[7] The strongly electron-withdrawing 3-nitrobenzenesulfonamido group will increase the acidity (lower the pKa) of the carboxylic acid.[11] |
| Predicted XlogP | 2.4 | [2] |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | [2] |
| Hydrogen Bond Acceptors | 7 (from C=O, -SO₂, and -NO₂) | Calculated |
Synthesis and Purification
Retrosynthetic Analysis
The most logical and direct synthetic route to 2-(3-nitrobenzenesulfonamido)benzoic acid is through the formation of the sulfonamide bond. This involves a nucleophilic attack from the amine of 2-aminobenzoic acid (anthranilic acid) on the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride. This is a standard and high-yielding transformation in organic synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis
This protocol describes a reliable method for synthesizing the title compound. The causality behind experimental choices is explained to provide a deeper understanding.
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Objective: To synthesize 2-(3-nitrobenzenesulfonamido)benzoic acid via sulfonamide bond formation.
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Reagents:
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2-Aminobenzoic acid (1.0 eq)
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3-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Pyridine (or another non-nucleophilic base, ~3 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous DCM.
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Rationale: DCM is a good solvent for the starting materials and is unreactive under the reaction conditions. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
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-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (~3 eq) dropwise.
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Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst. Cooling prevents potential side reactions.
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-
Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
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Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (2-aminobenzoic acid). Slow, dropwise addition helps control the reaction exotherm.
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-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminobenzoic acid spot is consumed.
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Aqueous Work-up (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and finally, brine.
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Rationale: The acidic wash protonates the basic pyridine, making it water-soluble and easily removable. The brine wash helps to remove residual water from the organic layer.
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization.
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Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectral data based on the molecule's functional groups.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (8H): Multiple signals in the δ 7.0-8.5 ppm range. The protons on the nitrobenzene ring will be further downfield due to the electron-withdrawing effects of the nitro and sulfonyl groups. Protons ortho to the nitro group will be the most deshielded. - N-H Proton (1H): A broad singlet, typically δ 9-11 ppm. - COOH Proton (1H): A very broad singlet, typically δ 12-14 ppm.[12] |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 168-172 ppm.[13] - Aromatic Carbons (12C): Multiple signals in the δ 110-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.[14] |
| IR Spectroscopy | - O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.[15] - N-H stretch (Sulfonamide): Moderate, sharp band around 3300 cm⁻¹. - C=O stretch (Carboxylic Acid): Strong, sharp band, ~1700-1680 cm⁻¹.[16] - N-O stretches (Nitro Group): Two strong bands, ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). - S=O stretches (Sulfonamide): Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). |
| Mass Spec. (ESI-) | - [M-H]⁻: Predicted m/z at 321.01869.[2] - Fragmentation: Expect loss of CO₂ (44 Da), SO₂ (64 Da), and the nitro group. |
Chemical Reactivity and Potential Transformations
The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Potential synthetic modifications of the title compound.
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Reactions at the Carboxylic Acid Group: The carboxylic acid can be readily converted into esters via Fischer esterification (reaction with an alcohol under acidic catalysis) or into amides using standard peptide coupling reagents (like DCC or EDC) and an amine.
-
Modification of the Nitro Group: The most significant transformation for drug discovery is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like tin(II) chloride (SnCl₂).[17] The resulting amino group provides a new site for functionalization, allowing for the exploration of different substituents at the 3-position of the benzenesulfonamide ring.
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Reactivity of the Aromatic Rings: Both aromatic rings are generally deactivated towards electrophilic aromatic substitution. The nitrobenzene ring is strongly deactivated by both the nitro and sulfonyl groups.[17] The benzoic acid ring is substituted with the bulky and electron-withdrawing sulfonamido group, making further substitution challenging.
Applications in Drug Discovery and Development
The primary value of 2-(3-nitrobenzenesulfonamido)benzoic acid lies in its utility as a chemical scaffold.
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Scaffold for P2Y₁₄R Antagonists: As previously mentioned, the 3-sulfonamido benzoic acid core is a validated pharmacophore for P2Y₁₄R antagonists.[5] By reducing the nitro group to an amine and subsequently acylating or alkylating it, researchers can synthesize a diverse library of compounds to probe the receptor's binding pocket. Potent antagonists developed from this scaffold have shown significant anti-inflammatory effects in animal models of ALI, reducing the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5]
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Antibacterial Research: While not its primary application, the sulfonamide moiety is a classic antibacterial pharmacophore. The compound could be explored as a starting point for developing novel antibacterial agents, although its activity would need to be empirically determined.
Safety, Handling, and Storage
As a laboratory chemical, 2-(3-nitrobenzenesulfonamido)benzoic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like benzoic acid and nitrobenzoic acids.
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Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[18][19] Avoid inhalation of dust.
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Recommended Handling Procedures:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[18][19]
Conclusion
2-(3-Nitrobenzenesulfonamido)benzoic acid is a highly functionalized molecule with significant potential as an intermediate and scaffold in synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly at the carboxylic acid and nitro functional groups. The established link between its core structure and potent P2Y₁₄R antagonism makes it a compound of immediate interest for researchers developing novel anti-inflammatory therapeutics. This guide provides the foundational knowledge—from synthesis to potential applications—required for scientists to effectively and safely incorporate this valuable chemical tool into their research and development programs.
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